Ethyl 2-(mercaptomethyl)butanoate
Description
Ethyl 2-(mercaptomethyl)butanoate is a thioester derivative of butanoic acid, characterized by a mercaptomethyl (–CH2SH) group attached to the second carbon of the butanoate backbone. These compounds are pivotal in organic synthesis, flavor chemistry, and pharmaceutical intermediates due to their reactive thiol (–SH) and ester (–COO–) functionalities.
Properties
Molecular Formula |
C7H14O2S |
|---|---|
Molecular Weight |
162.25 g/mol |
IUPAC Name |
ethyl 2-(sulfanylmethyl)butanoate |
InChI |
InChI=1S/C7H14O2S/c1-3-6(5-10)7(8)9-4-2/h6,10H,3-5H2,1-2H3 |
InChI Key |
RUWINAYFAKVVDN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CS)C(=O)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their properties:
Key Differences in Properties and Reactivity
Mercapto vs. Hydroxy Groups
- Ethyl 3-mercapto-2-methylbutanoate (): The thiol (–SH) group confers high reactivity in nucleophilic substitutions and metal coordination. Thioesters are known for strong, pungent odors, making them candidates for flavor compounds.
- Ethyl 2-hydroxy-3-methylbutanoate (): The hydroxyl (–OH) group enables hydrogen bonding, increasing solubility in polar solvents. Such esters are intermediates in drug synthesis (e.g., chiral alcohols).
Methyl vs. Acetyl Substituents
- Ethyl 2-methylbutanoate (): The methyl branch enhances volatility, contributing to its role in wine and fruit aromas. Its low molecular weight (130.18 g/mol) facilitates detection via GC-FID .
- Ethyl 2-acetyl-3-methylbutanoate (): The acetyl group introduces keto functionality, enabling cyclization reactions critical for synthesizing heterocyclic pharmaceuticals.
Halogenated Derivatives
- Ethyl 4-bromo-2-methylbutanoate (): The bromine atom increases electrophilicity, making it reactive in cross-coupling reactions. Requires careful handling due to toxicity risks.
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